1-(thiolan-3-yl)pyrrolidine hydrochloride
Description
1-(Thiolan-3-yl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a thiolan (tetrahydrothiophene) ring substituted at the 3-position of the pyrrolidine core. This compound combines the structural features of a saturated sulfur-containing heterocycle (thiolan) and a pyrrolidine moiety, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(thiolan-3-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-2-5-9(4-1)8-3-6-10-7-8;/h8H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHANJNGUQMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCSC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiolan-3-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiolan group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Thiolan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as platinum or palladium on carbon are employed under hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(thiolan-3-yl)pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as:
- Substitution Reactions : The compound can undergo nucleophilic substitution to form derivatives with different functional groups.
- Cyclization : It can participate in cyclization reactions to generate cyclic compounds that may exhibit unique properties.
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, studies have shown that derivatives of pyrrolidine exhibit activity against Candida albicans and Staphylococcus aureus .
- Biochemical Probes : The compound is being investigated as a potential biochemical probe for studying enzyme interactions and signaling pathways.
Medicine
The therapeutic potential of this compound is under exploration:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis in malignant cells .
Industry Applications
In the industrial sector, this compound is being explored for:
- Material Science : Its unique structure allows it to be used in the synthesis of novel materials with specific properties.
- Catalysis : The compound may serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several derivatives of pyrrolidine compounds, including those related to this compound. The results indicated significant inhibition against Escherichia coli and Candida albicans, suggesting its potential use in developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. Further investigation into its mechanism revealed modulation of NF-kB signaling pathways .
Mechanism of Action
The mechanism of action of 1-(thiolan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The thiolan group may enhance binding affinity through additional interactions with the target.
Comparison with Similar Compounds
1-(2-Chloroethyl)pyrrolidine Hydrochloride
1-(Azetidin-3-yl)pyrrolidine Hydrochloride
3-Methyl Rolicyclidine Hydrochloride
- Molecular Formula : C₁₇H₂₅N·HCl
- Molecular Weight : 279.9 g/mol
- Key Features : Arylcyclohexylamine structure with a 3-methylphenyl group.
- Pharmacological Activity : Classified as a dissociative anesthetic analog, likely acting on NMDA receptors .
- Analytical Use : Reference standard in forensic and research settings .
Pharmacologically Active Pyrrolidine Derivatives
PF-543
- Molecular Formula: C₂₆H₃₃NO₃S·HCl
- Key Features: Complex pyrrolidine analog with a sulfonylmethylphenoxy group.
- Pharmacological Activity : Potent Sphingosine Kinase 1 (SphK1) inhibitor (Ki > 4.3 nM) with 100-fold selectivity over SphK2 .
- Therapeutic Relevance : Investigated for cancer and inflammatory diseases .
Prolintane Hydrochloride
- Molecular Formula : C₁₅H₂₃N·HCl
- Molecular Weight : 253.8 g/mol
- Pharmacological Activity : Sympathomimetic amine with d-amphetamine-like effects .
- Physical Properties : Melting point ~133°C; water-soluble white powder .
Comparative Data Table
Key Findings and Implications
Structural Diversity : The substituents on the pyrrolidine nitrogen (e.g., thiolan, chloroethyl, arylcyclohexyl) critically influence pharmacological activity. For instance, PF-543’s bulky substituent enables SphK1 inhibition, while 3-methyl Rolicyclidine’s arylcyclohexyl group confers NMDA receptor antagonism .
Physicochemical Properties : Solubility and stability vary significantly. Hygroscopic compounds like 1-(2-chloroethyl)pyrrolidine HCl require inert storage conditions , whereas aryl-substituted derivatives (e.g., 3-methyl Rolicyclidine) exhibit greater stability .
Therapeutic Potential: SphK1 inhibitors (e.g., PF-543) represent a promising anticancer strategy, while dissociative analogs (e.g., Rolicyclidine derivatives) highlight risks of misuse in forensic contexts .
Biological Activity
1-(Thiolan-3-yl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a thiolan moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, making it an interesting candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, specifically through:
- Dopaminergic Pathways : The compound may influence dopamine receptor activity, which is crucial in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Some studies indicate that it exhibits antimicrobial properties, potentially making it useful against certain bacterial strains .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential for infection treatment. |
| Neuroprotective | May protect neuronal cells from degeneration by modulating neurotransmitter levels. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses. |
Antimicrobial Properties
A study conducted by researchers demonstrated that this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
Neuroprotective Effects
In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress. A notable experiment involved treating neuronal cell cultures with varying concentrations of the compound, resulting in reduced cell death and improved viability in the presence of neurotoxic agents .
Anti-inflammatory Activity
Research has also explored the anti-inflammatory effects of this compound. In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
